2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-

Description

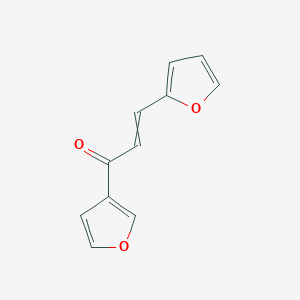

This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone core with aromatic substitutions. The structure features two furanyl groups: a 2-furanyl moiety at position 3 and a 3-furanyl group at position 1. It is synthesized via a Claisen-Schmidt condensation of 2-acetylfuran with 1,3-benzodioxole-5-carboxaldehyde, followed by cyclization with thiosemicarbazide .

Properties

Molecular Formula |

C11H8O3 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

3-(furan-2-yl)-1-(furan-3-yl)prop-2-en-1-one |

InChI |

InChI=1S/C11H8O3/c12-11(9-5-7-13-8-9)4-3-10-2-1-6-14-10/h1-8H |

InChI Key |

LCBLGTQUYDDHNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)C2=COC=C2 |

Origin of Product |

United States |

Biological Activity

2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-, also known as (E)-3-(2-furyl)-1-(3-furyl)-2-propen-1-one, is a synthetic organic compound belonging to the chalcone family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : Approximately 198.22 g/mol

- Functional Groups : Contains furan rings and an α,β-unsaturated carbonyl system.

The unique structure of this compound, with its furan rings, contributes to its chemical reactivity and biological activity. The presence of these heterocycles is believed to enhance interactions with biological targets, making it a candidate for pharmacological exploration .

Antimicrobial Properties

Research has indicated that 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains by disrupting cell membranes and inhibiting essential enzymes necessary for bacterial survival .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has shown promising results in inhibiting cancer cell proliferation through several mechanisms:

- Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways in cancer cells, leading to programmed cell death .

- Cell Cycle Regulation : It influences cell cycle checkpoints, potentially leading to cell cycle arrest in cancer cells .

- Inhibition of Drug-Metabolizing Enzymes : This property may enhance the efficacy of other chemotherapeutic agents by preventing their metabolism .

The mechanism through which 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. For example:

- Urease Inhibition : Molecular docking studies suggest that this compound has a strong binding affinity for urease, which is significant in treating diseases associated with urea metabolism .

- Adenosine Receptor Modulation : The compound may also interact with adenosine receptors, impacting signaling pathways involved in cancer cell proliferation .

Synthesis Methods

The synthesis of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- typically employs the Claisen-Schmidt condensation reaction. This method involves:

- Reactants : 2-Furylaldehyde and acetophenone.

- Reaction Conditions : The reaction is carried out in the presence of a base under controlled temperature conditions.

- Purification Techniques : Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the product with high yield and purity .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

<sup>*</sup>PSA (Polar Surface Area) reflects solubility and permeability.

Key Observations:

- Electron-Donating Groups (EDGs): Methoxy substitutions (e.g., in ) increase steric bulk and reduce electrophilicity, correlating with decreased bioactivity in chalcone derivatives . Furanyl vs. Phenyl: The target compound’s dual furanyl groups may improve solubility compared to phenyl analogs (e.g., ) due to increased polarity, but this could also reduce metabolic stability .

- Biological Activity Trends: In chalcone derivatives, substituents at the para position of aromatic rings significantly impact potency. For example, bromine (IC₅₀ = 4.7 μM) and fluorine (IC₅₀ = 25.07 μM) in non-piperazine chalcones show higher activity than methoxy-substituted analogs (IC₅₀ = 70.79 μM) . The target compound’s furanyl groups, being moderately electron-withdrawing, may offer intermediate activity.

- Synthetic Methods: The target compound’s synthesis via Claisen-Schmidt condensation aligns with methods for other chalcones (e.g., uses PEG as a recyclable solvent for high-yield propenone formation). Stability: Analogous compounds (e.g., ) degrade in solution, suggesting the target may require inert storage conditions.

Q & A

Q. What are the recommended synthetic routes for preparing 3-(2-furanyl)-1-(3-furanyl)-2-propen-1-one, and how can reaction yields be optimized?

- Methodological Answer : A scalable method involves the Claisen-Schmidt condensation of 3-furanylacetophenone derivatives with 2-furanyl aldehydes. Polyethylene glycol (PEG) can act as a green, recyclable solvent to enhance reaction efficiency and reduce side products . Optimize stoichiometry (1:1.2 ketone-to-aldehyde ratio) and temperature (60–80°C) to achieve >85% yield. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography using gradient elution (hexane to ethyl acetate).

Q. How should researchers characterize the structural configuration of this compound, particularly its stereochemistry?

- Methodological Answer : Use NMR (¹H and ¹³C) to confirm the α,β-unsaturated ketone backbone and furanyl substituents. Key NMR signals:

- ¹H NMR : δ 7.8–8.1 ppm (vinyl protons), 6.2–7.5 ppm (furanyl protons) .

- ¹³C NMR : δ 190–200 ppm (carbonyl carbon), 140–160 ppm (furanyl carbons).

For stereochemical confirmation (E/Z isomers), employ NOESY or X-ray crystallography. The (E)-isomer exhibits a trans-configuration, validated by coupling constants (J = 15–16 Hz for vinyl protons) .

Q. What are the critical storage and handling protocols to ensure compound stability?

- Methodological Answer : Store under inert gas (N₂ or Ar) at 4°C in amber vials to prevent oxidation and photodegradation . Avoid aqueous solutions due to hydrolytic instability. For long-term storage, lyophilize and seal under vacuum. Conduct stability assays via HPLC every 3 months to monitor degradation (e.g., furan ring oxidation products) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-(2-furanyl)-1-(3-furanyl)-2-propen-1-one in catalytic applications?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks. Simulate transition states for reactions like Diels-Alder cycloadditions, leveraging the α,β-unsaturated ketone as a dienophile. Validate models with experimental kinetic data .

Q. What strategies resolve contradictions in reported bioactivity data for furanyl propenone derivatives?

- Methodological Answer : Cross-validate bioassay conditions (e.g., microbial strains, incubation time) to address discrepancies. For antifungal activity, compare MIC values against Aspergillus niger using standardized CLSI protocols. Adjust substituent electronegativity (e.g., chloro or nitro groups) to enhance activity, as seen in structurally analogous compounds .

Q. How can researchers design enantioselective syntheses of chiral derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.